(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl
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Overview
Description
(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and two amine groups attached to the ethane chain. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 3-fluorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and equipment. The process is carefully monitored to ensure consistent quality and efficiency. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield imines, while reduction may produce primary or secondary amines.
Scientific Research Applications
(1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1R)-1-(3-Fluorophenyl)ethane-1,2-diamine 2hcl include:
Trifluorotoluene: An organic compound with similar fluorine substitution on the phenyl ring.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: Compounds with similar fluorine-containing functional groups.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both fluorine and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13Cl2FN2 |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
(1R)-1-(3-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11FN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m0../s1 |
InChI Key |
CVWDFEIMDJUVDF-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CN)N.Cl.Cl |
Origin of Product |
United States |
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